molecular formula C14H9NO2S B2514428 3-Benzoyl-2-benzothiazolone CAS No. 31428-76-9

3-Benzoyl-2-benzothiazolone

Cat. No.: B2514428
CAS No.: 31428-76-9
M. Wt: 255.29
InChI Key: GKHWPLRQRJNORB-UHFFFAOYSA-N
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Description

3-Benzoyl-2-benzothiazolone is a chemical compound belonging to the benzothiazolone family. Benzothiazolones are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-benzothiazolone typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzothiazolone ring. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-2-benzothiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or alcohols replace the benzoyl group to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Various substituted benzothiazolone derivatives.

Scientific Research Applications

3-Benzoyl-2-benzothiazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Comparison with Similar Compounds

    2-Benzoylbenzothiazole: Similar structure but lacks the additional oxygen atom in the benzothiazolone ring.

    3-Acetyl-2-benzothiazolone: Contains an acetyl group instead of a benzoyl group.

    2-Methylbenzothiazolone: Has a methyl group instead of a benzoyl group.

Uniqueness: 3-Benzoyl-2-benzothiazolone is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

3-benzoyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHWPLRQRJNORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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